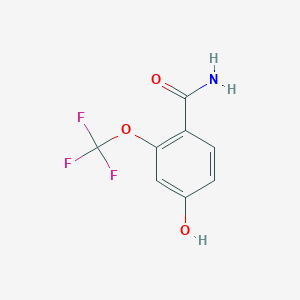

4-Hydroxy-2-(trifluoromethoxy)benzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-2-(trifluoromethoxy)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO3/c9-8(10,11)15-6-3-4(13)1-2-5(6)7(12)14/h1-3,13H,(H2,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REMLQBPRKDUOSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)OC(F)(F)F)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Approaches and Methodological Innovations

Modern synthetic chemistry places a strong emphasis on sustainability and efficiency. These principles can be applied to the synthesis of 4-Hydroxy-2-(trifluoromethoxy)benzamide to improve upon conventional methods.

Green chemistry aims to reduce the environmental impact of chemical processes. Key principles include maximizing atom economy and utilizing catalytic methods.

Atom economy is a measure of how many atoms from the reactants are incorporated into the final product. Reactions with high atom economy are inherently more efficient and generate less waste.

In the synthesis of this compound, the choice of amidation method significantly impacts the atom economy.

Low Atom Economy Method : The use of stoichiometric activating agents like DCC results in the formation of dicyclohexylurea as a byproduct, which has a high molecular weight and is often difficult to remove. This leads to a lower atom economy.

High Atom Economy Method : A more atom-economical approach would be the direct catalytic amidation of 4-hydroxy-2-(trifluoromethoxy)benzoic acid with ammonia. While challenging, research into such direct amidations is an active area. Another high atom economy approach is the hydrolysis of the corresponding nitrile, where the only co-product is water.

The following table provides an illustrative comparison of the atom economy for different amidation methods.

| Amidation Method | Reactants | Products | Byproducts | Theoretical Atom Economy |

| Using an Acyl Chloride | 4-hydroxy-2-(trifluoromethoxy)benzoyl chloride + 2 NH3 | This compound | NH4Cl | High |

| Using DCC Coupling | 4-hydroxy-2-(trifluoromethoxy)benzoic acid + NH3 + DCC | This compound | Dicyclohexylurea | Low |

| Direct Catalytic Amidation | 4-hydroxy-2-(trifluoromethoxy)benzoic acid + NH3 | This compound | Water | Very High |

The use of catalysts can lead to more efficient and selective reactions, often under milder conditions than stoichiometric methods.

Catalytic Amidation : Research has focused on developing catalysts for the direct formation of amides from carboxylic acids and amines to avoid the use of stoichiometric activating agents. Boronic acid catalysts, for example, have been shown to facilitate this transformation, proceeding through a boronate ester intermediate. Applying such a system to the synthesis of this compound could offer a greener alternative to traditional coupling methods.

C-H Activation : A more advanced and highly atom-economical strategy would involve the direct C-H amidation of a suitable precursor. For instance, a catalytic system could potentially be developed to directly introduce the amide group at the 1-position of a 3-hydroxytrifluoromethoxybenzene derivative, though this remains a significant synthetic challenge.

Principles of Green Chemistry in Synthesis

Sustainable Reagent and Solvent Selection

The principles of green chemistry are increasingly influencing the synthesis of benzamides, aiming to replace hazardous reagents and solvents with more environmentally benign alternatives. rsc.orgresearchgate.net Traditional amide bond formation often relies on solvents like N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (B109758) (DCM), which are associated with health and environmental concerns. rsc.orgresearchgate.net

Research efforts have identified several greener solvents as viable replacements. rsc.org For instance, 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from biomass sources like furfural, has been explored as a suitable alternative to DMF and DCM in amide coupling reactions. nsf.gov Other bio-based solvents such as cyclopentyl methyl ether (CPME), γ-valerolactone (GVL), and p-cymene (B1678584) are also gaining traction. nsf.govbohrium.com CPME, in particular, has been used in enzymatic amidation, offering excellent conversions and yields without requiring intensive purification. nih.gov Even water, often considered a challenging medium for organic synthesis, is being re-evaluated for amide bond formation, sometimes with the aid of surfactants to improve solubility. nsf.gov

In addition to solvent choice, the selection of reagents is critical. Catalytic methods are preferred over stoichiometric activators to minimize waste. Boric acid has emerged as a simple, effective, and green catalyst for the direct amidation of carboxylic acids with amines. sciepub.comwalisongo.ac.id This method proceeds by forming a mixed anhydride (B1165640) intermediate, which then reacts with the amine to form the amide and regenerate the boric acid catalyst, with water being the only byproduct. sciepub.comwalisongo.ac.id Enzymatic catalysis, using enzymes like Candida antarctica lipase (B570770) B (CALB), offers a highly selective and sustainable route to amides under mild, anhydrous conditions. nih.gov

Table 1: Comparison of Green Solvents for Benzamide (B126) Synthesis

| Solvent | Source/Type | Advantages | Reference |

| 2-Methyltetrahydrofuran (2-MeTHF) | Biomass-derived | Effective replacement for DCM and DMF, favorable environmental profile. | nsf.gov |

| Cyclopentyl methyl ether (CPME) | --- | High conversion rates, safer alternative, effective in enzymatic reactions. | nih.gov |

| Dimethyl carbonate (DMC) | --- | Non-toxic, can replace hazardous reagents like dimethyl sulfate. | bohrium.com |

| Water | --- | Ultimate green solvent, requires optimization (e.g., use of surfactants). | nsf.gov |

| Ionic Liquids (ILs) / Deep Eutectic Solvents (DESs) | Neoteric | Unique properties, potential for recyclability, but can have drawbacks. | rsc.orgnsf.gov |

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating chemical reactions, including the formation of benzamides. sphinxsai.com This technique utilizes microwave irradiation to heat reactions rapidly and uniformly, often leading to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. sphinxsai.commdpi.org

The synthesis of benzamide derivatives can be dramatically expedited using MAOS. For example, the hydrolysis of benzamide, a related transformation, shows a rate enhancement of 8- to 200-fold under microwave irradiation compared to conventional heating. mdpi.org This acceleration is applicable to the synthesis of substituted benzamides from the corresponding carboxylic acids and amines. The technology allows for precise temperature control, which is crucial for minimizing side reactions and decomposition of sensitive substrates. mdpi.org

MAOS is particularly beneficial for high-throughput synthesis and the rapid generation of compound libraries for drug discovery. sphinxsai.com It can be applied to solvent-free conditions, further enhancing its green chemistry credentials. fip.org For instance, the synthesis of 2-hydroxybenzohydrazide (B147611) derivatives has been successfully achieved in minutes under microwave irradiation without a solvent, yielding products in high purity. fip.org The scalability of microwave reactions is also being addressed, with successful transitions from small-scale (0.5 mL) to larger-scale (50 mL) syntheses being demonstrated. mdpi.org

Table 2: Microwave-Assisted vs. Conventional Synthesis of Benzamide Derivatives

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) | Reference |

| Reaction Time | Hours to days | Minutes to hours | sphinxsai.commdpi.org |

| Heating | Slow, non-uniform | Rapid, uniform | sphinxsai.com |

| Yields | Often moderate | Generally higher | sphinxsai.com |

| Side Reactions | More prevalent due to prolonged heating | Reduced due to shorter reaction times | mdpi.orgfip.org |

| Energy Efficiency | Lower | Higher | fip.org |

Multicomponent and Cascade Reaction Development

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all starting materials, offer significant advantages in terms of efficiency, atom economy, and molecular diversity. rsc.orgnih.gov These reactions are ideal for rapidly constructing complex molecules like substituted benzamides from simple precursors. rsc.org

The Ugi four-component reaction (U-4CR) is a prominent MCR that can be adapted to synthesize complex benzamide derivatives. nih.govbeilstein-journals.org By varying the four inputs—an aldehyde, an amine, a carboxylic acid, and an isocyanide—a vast library of structurally diverse amides can be generated. beilstein-journals.org Post-MCR modifications, such as intramolecular cyclizations, can further increase molecular complexity, leading to various heterocyclic scaffolds. beilstein-journals.orgnih.gov

Cascade reactions, also known as domino or tandem reactions, involve a series of intramolecular transformations that occur sequentially without the need to isolate intermediates. This approach is highly efficient for building complex ring systems. For the synthesis of analogues related to this compound, a cascade sequence could involve an initial intermolecular reaction followed by one or more intramolecular cyclizations. For example, a Pd(II)-catalyzed cascade reaction between an o-aminobenzoic acid, an amine, an aldehyde, and carbon monoxide has been used to synthesize N-substituted quinazolinones, a class of heterocyclic benzamides. rsc.org

Preparation of Structurally Related Analogues and Derivatives of this compound

Creating analogues of a lead compound is a cornerstone of medicinal chemistry. For this compound, this involves modifying the core benzamide structure, introducing various substituents onto the aromatic ring, and synthesizing hybrid molecules.

Strategies for Benzamide Scaffold Modification

Modification of the central benzamide scaffold can lead to analogues with altered physicochemical and biological properties. A primary strategy involves altering the amide bond itself. This can include N-alkylation or N-arylation of the amide nitrogen. For instance, a variety of substituted primary and secondary amines can be reacted with an appropriate benzoic acid precursor, such as 2-phenoxybenzoic acid methyl ester, to produce a range of N-substituted benzamides. mdpi.com

Another approach is the synthesis of bioisosteres, where the amide group is replaced by another functional group with similar steric and electronic properties. This can be a strategy to improve metabolic stability or other pharmacokinetic parameters.

Introduction of Diverse Substituents on Aromatic Rings

The properties of this compound can be finely tuned by introducing additional substituents onto the phenyl ring. The existing hydroxyl (-OH) and trifluoromethoxy (-OCF3) groups direct the position of subsequent electrophilic aromatic substitution reactions. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the trifluoromethoxy group is deactivating and meta-directing. Their combined influence will determine the regioselectivity of further functionalization. msu.edu

Modern cross-coupling reactions provide a powerful means to introduce a wide array of substituents. For example, if a halogen atom is present on the aromatic ring, Suzuki, Sonogashira, or Buchwald-Hartwig amination reactions can be employed to form new carbon-carbon or carbon-nitrogen bonds, respectively. This allows for the attachment of various alkyl, aryl, alkynyl, or amino groups to the benzamide core. The introduction of a trifluoromethyl group, for instance, has been shown to be a valuable strategy in designing novel therapeutic agents. nih.gov

Synthesis of Heterocyclic and Chimeric Analogues

Fusing a heterocyclic ring to the benzamide core or linking it to a heterocyclic moiety can generate novel chimeric structures with unique three-dimensional shapes and properties. This can be achieved through intramolecular cyclization reactions of appropriately functionalized benzamide precursors.

For example, a Lewis acid-catalyzed cyclization of o-hydroxyphenyl propargylamines with sodium sulfinates can produce 3-sulfonylated benzofurans, demonstrating a pathway to fuse a five-membered heterocycle. acs.org Similarly, sequencing an MCR with a cyclization reaction is a powerful strategy. An Ugi reaction product can be designed to undergo a subsequent intramolecular reaction, such as a Dieckmann cyclization or a Ring-Closing Metathesis (RCM), to form complex heterocyclic systems like benzazepine diones. nih.gov The synthesis of 2-(4-hydroxyphenoxy)benzamide derivatives, which are structurally related, showcases methods that can be adapted to form ether-linked chimeric structures. mdpi.comnih.gov These strategies allow for the exploration of new chemical space by combining the benzamide pharmacophore with diverse heterocyclic systems.

Advanced Structural Elucidation and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, it is possible to deduce the connectivity and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

The ¹H NMR spectrum of 4-Hydroxy-2-(trifluoromethoxy)benzamide is expected to show distinct signals corresponding to the different types of protons present in the molecule: the aromatic protons on the benzene (B151609) ring, the protons of the amide group (-CONH₂), and the proton of the hydroxyl group (-OH).

The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The hydroxyl group at position 4 is an electron-donating group, which tends to increase the electron density at the ortho and para positions, causing the corresponding proton signals to shift to a higher field (lower ppm). Conversely, the trifluoromethoxy group at position 2 and the benzamide (B126) group at position 1 are electron-withdrawing groups, which decrease the electron density on the aromatic ring and shift the proton signals to a lower field (higher ppm).

The amide protons (-NH₂) typically appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding. The hydroxyl proton (-OH) also presents as a broad singlet and its position is similarly dependent on experimental conditions.

Based on the analysis of related compounds such as 4-hydroxybenzamide (B152061) and other substituted benzamides, the predicted ¹H NMR spectral data for this compound in a common NMR solvent like DMSO-d₆ is presented in the table below. chemicalbook.com

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic H (position 3) | 7.8 - 8.0 | Doublet |

| Aromatic H (position 5) | 6.9 - 7.1 | Doublet of doublets |

| Aromatic H (position 6) | 7.6 - 7.8 | Doublet |

| Amide (-CONH₂) | 7.0 - 8.0 | Broad singlet |

| Hydroxyl (-OH) | 9.0 - 10.0 | Broad singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum of this compound provides information about the carbon framework of the molecule. Each unique carbon atom in the molecule will give rise to a distinct signal in the spectrum.

The chemical shifts of the carbon atoms in the aromatic ring are influenced by the attached functional groups. The carbon atom attached to the hydroxyl group (C-4) will be shifted to a higher field compared to the unsubstituted benzene, while the carbons attached to the electron-withdrawing trifluoromethoxy (C-2) and benzamide (C-1) groups will be shifted to a lower field. The carbon of the trifluoromethoxy group (-OCF₃) will appear as a quartet due to coupling with the three fluorine atoms. The carbonyl carbon (-C=O) of the amide group typically appears at a very low field.

General chemical shift ranges for carbons in similar chemical environments suggest the following predicted ¹³C NMR data for this compound. chemicalbook.comresearchgate.netyoutube.com

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl (-C=O) | 165 - 170 |

| Aromatic C-1 (-CONH₂) | 125 - 130 |

| Aromatic C-2 (-OCF₃) | 145 - 150 (quartet) |

| Aromatic C-3 | 115 - 120 |

| Aromatic C-4 (-OH) | 155 - 160 |

| Aromatic C-5 | 110 - 115 |

| Aromatic C-6 | 130 - 135 |

| Trifluoromethoxy (-OCF₃) | 120 - 125 (quartet) |

Advanced NMR Techniques for Stereochemical and Conformational Analysis

While one-dimensional ¹H and ¹³C NMR are essential for confirming the basic carbon-hydrogen framework, advanced NMR techniques are required to probe the three-dimensional structure and preferred conformation of this compound in solution. The molecule's conformational flexibility is primarily centered around the rotation of the amide (-CONH₂) and trifluoromethoxy (-OCF₃) groups relative to the benzene ring.

Conformational analysis of substituted benzamides can be complex due to the potential for restricted rotation around the Ar-C(O) bond and the C-N bond. nih.gov Two-dimensional NMR experiments are instrumental in this regard.

Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): These experiments detect through-space interactions between nuclei that are in close proximity. For this compound, NOESY can reveal correlations between the amide protons (–NH₂) and the aromatic proton at position 3. The presence or absence of such a correlation would help determine the preferred orientation of the amide group relative to the trifluoromethoxy substituent.

Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). HMBC is crucial for unambiguously assigning the quaternary carbons, including the carbons bearing the hydroxyl, trifluoromethoxy, and carboxamide groups, by observing their correlations to nearby protons. For instance, correlations from the aromatic protons to the carbonyl carbon would confirm the connectivity of the amide group. ipb.pt

¹⁹F NMR Spectroscopy: The trifluoromethyl group serves as a sensitive probe of its local electronic and steric environment. nih.gov The ¹⁹F NMR spectrum would show a singlet for the -OCF₃ group. Its chemical shift would be highly dependent on the solvent and the molecule's conformation, particularly the orientation with respect to the adjacent amide group and the distal hydroxyl group. nih.gov Any intramolecular hydrogen bonding involving the fluorine atoms could also significantly influence the ¹⁹F chemical shift.

Theoretical calculations often complement experimental NMR data to determine the lowest energy conformers and understand the rotational barriers within the molecule. auremn.org.br

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. specac.com The IR spectrum of this compound is expected to display several characteristic absorption bands corresponding to its constituent functional groups.

The key vibrational modes anticipated for this compound are summarized in the table below.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Phenol O-H | Stretch, H-bonded | 3400 - 3200 | Strong, Broad |

| Amide N-H | Asymmetric & Symmetric Stretch | 3350 & 3180 | Medium |

| Aromatic C-H | Stretch | 3100 - 3000 | Weak to Medium |

| Carbonyl C=O | Amide I Stretch | 1680 - 1650 | Strong |

| Amide N-H | Bend (Amide II) | 1640 - 1590 | Medium to Strong |

| Aromatic C=C | Ring Stretch | 1600 & 1475 | Medium |

| C-O-C (Aryl ether) | Asymmetric Stretch | 1260 - 1200 | Strong |

| C-F (Trifluoromethoxy) | Stretch | 1200 - 1050 | Very Strong |

| Phenol O-H | Bend | 1200 - 1100 | Medium |

Data compiled from general IR absorption tables and data for similar compounds. rsc.orgpressbooks.pubvscht.cz

The spectrum would be characterized by a broad absorption in the high-frequency region (around 3300 cm⁻¹) due to the hydrogen-bonded phenolic -OH group. The primary amide group would give rise to two distinct N-H stretching bands and a very strong C=O (Amide I) stretching absorption. pressbooks.pub One of the most prominent features would be the very strong and complex absorptions in the 1260-1050 cm⁻¹ range, which arise from the C-O-C ether linkage and the C-F stretching vibrations of the trifluoromethoxy group. rsc.orgresearchgate.net

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry provides critical information on the molecular weight and structural features of a compound through ionization and analysis of the mass-to-charge ratio (m/z) of the resulting ions. For this compound (Molecular Formula: C₈H₆F₃NO₃), the calculated monoisotopic molecular weight is approximately 221.025 g/mol .

Electron Ionization (EI) mass spectrometry would subject the molecule to fragmentation, yielding a characteristic pattern that aids in structural elucidation. The fragmentation of benzamides typically involves initial cleavages adjacent to the carbonyl group. researchgate.net The presence of the ether-like trifluoromethoxy group introduces additional fragmentation pathways. libretexts.orgyoutube.com

A plausible fragmentation pathway for this compound would begin with the molecular ion [M]⁺• at m/z 221. Key fragments would likely include:

Loss of the amide radical (•NH₂): This would lead to the formation of the 4-hydroxy-2-(trifluoromethoxy)benzoyl cation.

Loss of the trifluoromethoxy radical (•OCF₃): This cleavage results in a 4-hydroxybenzoyl cation radical.

Loss of carbon monoxide (CO): Following the formation of the benzoyl cation, a subsequent loss of CO is a common fragmentation pathway for aromatic carbonyl compounds. researchgate.net

Cleavage of the C-O bond: The bond between the aromatic ring and the trifluoromethoxy group can cleave, leading to characteristic fragments.

A summary of predicted key fragments is presented in the following table.

| m/z Value (Predicted) | Fragment Identity | Fragmentation Pathway |

| 221 | [C₈H₆F₃NO₃]⁺• | Molecular Ion [M]⁺• |

| 205 | [C₈H₅F₃O₂]⁺ | [M - NH₂]⁺ |

| 136 | [C₇H₅O₂]⁺• | [M - OCF₃]⁺• |

| 177 | [C₇H₅F₃O₂]⁺ | [M - NH₂ - CO]⁺ |

| 121 | [C₇H₅O₂]⁺ | [M - NH₂ - CO]⁺ (from isomer) or [C₆H₅O]⁺ from further fragmentation |

These predictions are based on established fragmentation patterns for benzamides and aryl ethers. researchgate.netlibretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing insight into its conjugated systems. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The primary chromophore in this compound is the benzene ring. nih.gov

The substituents on the ring—hydroxyl (-OH), trifluoromethoxy (-OCF₃), and benzamide (-CONH₂) —act as auxochromes, modifying the absorption characteristics of the benzene chromophore. The hydroxyl and trifluoromethoxy groups, with their lone pairs of electrons on the oxygen atoms, are electron-donating groups that can participate in resonance with the aromatic ring. This typically causes a bathochromic (red) shift of the absorption maxima to longer wavelengths and increases the absorption intensity (hyperchromic effect) compared to unsubstituted benzene. nist.gov

The molecule is expected to exhibit two main absorption bands characteristic of substituted benzenes, originating from π → π* transitions:

E-band (E₂-band): A strong absorption typically found at shorter wavelengths (around 200-240 nm).

B-band: A weaker, more structured absorption at longer wavelengths (around 250-290 nm).

Additionally, the carbonyl group (C=O) of the amide function has non-bonding electrons (n) and can undergo a weak n → π* transition, which is often observed as a shoulder on the tail of the stronger π → π* absorption bands. nih.gov The exact position (λₘₐₓ) and molar absorptivity (ε) of these bands would be sensitive to the solvent used, due to differential stabilization of the ground and excited states.

Lack of Specific Research Data for this compound

Following a comprehensive search for scientific literature, specific computational chemistry and molecular modeling data for the compound This compound is not available in the public domain. The performed searches aimed to gather information for the requested article sections, including Density Functional Theory (DFT) calculations and molecular docking studies.

Specifically, no peer-reviewed articles or databases containing the following information for this compound were identified:

Optimized Molecular Geometry and Conformation Analysis: Detailed parameters such as bond lengths, bond angles, and dihedral angles derived from DFT calculations.

Electronic Structure Analysis: Data on HOMO-LUMO energy gaps or Molecular Electrostatic Potential (MEP) maps.

Vibrational Frequency Calculations: Theoretical vibrational frequencies to correlate with experimental spectroscopic data (e.g., FT-IR, Raman).

Energetic Analyses: Studies on the energetics of different molecular conformations or its crystal structure.

Molecular Docking Studies: Information on its binding modes, interactions with specific protein targets, or docking scores.

While general methodologies for computational studies on various benzamide derivatives are well-documented, the specific application and results for this compound have not been published. Therefore, generating a scientifically accurate article that strictly adheres to the requested outline and focuses solely on this compound is not possible at this time.

Computational Chemistry and Molecular Modeling

Molecular Docking Studies

Determination of Binding Affinities and Energy Profiles

The determination of binding affinity is a critical step in assessing the potential of a compound to interact with a biological target. Computational methods, particularly molecular docking, are frequently employed to predict the binding mode and estimate the binding energy of a ligand within the active site of a receptor. This process involves sampling a multitude of orientations and conformations of the ligand and scoring them based on a force field to identify the most favorable binding pose.

For benzamide (B126) derivatives, docking studies have been successfully used to predict their interaction with various proteins. For instance, in studies of benzyl benzamides as cholesteryl ester transfer protein (CETP) inhibitors, docking simulations revealed that the compounds fit within the binding cleft of CETP, surrounded by a hydrophobic lining nih.govresearchgate.net. The calculated binding energy provides a quantitative estimate of the affinity. The binding energy for a 4-hydroxy-benzamide derivative with bacterial and viral protein receptors was computed to be -6.18 and -5.36 kcal/mol, respectively, indicating favorable interactions dergipark.org.tr. Such calculations are crucial for ranking potential drug candidates before their synthesis and experimental testing.

Below is a table illustrating typical binding energy data obtained from molecular docking studies of analogous compounds.

| Compound Class | Target Protein | Method | Predicted Binding Energy (kcal/mol) |

| 4-Hydroxy-benzamide Derivative | Bacterial Receptor | Molecular Docking | -6.18 |

| 4-Hydroxy-benzamide Derivative | Viral Receptor | Molecular Docking | -5.36 |

| Benzyl Benzamide Derivative | CETP | Molecular Docking | Not specified, but showed high % inhibition |

This table contains representative data from computational studies on related benzamide compounds to illustrate the concept of binding affinity determination.

Analysis of Specific Intermolecular Forces

The stability of a ligand-receptor complex is governed by a combination of specific intermolecular forces. Computational analysis allows for the detailed characterization of these interactions, which is fundamental to understanding the mechanism of action. For 4-Hydroxy-2-(trifluoromethoxy)benzamide, the key interactions would likely involve its functional groups: the hydroxyl, amide, and trifluoromethoxy moieties.

Hydrogen Bonds: The amide and hydroxyl groups are potent hydrogen bond donors and acceptors. Studies on aryl benzamide derivatives targeting the metabotropic glutamate receptor 5 (mGluR5) have shown that hydrogen bond interactions are crucial for stabilizing the active conformation within the binding site mdpi.comnih.gov. The amide N-H can act as a donor, while the carbonyl oxygen and the hydroxyl oxygen can act as acceptors.

Van der Waals and Hydrophobic Interactions: The benzene (B151609) ring and the lipophilic trifluoromethoxy group are expected to engage in significant van der Waals and hydrophobic interactions. Docking studies of various benzamides confirm that hydrophobic interactions with nonpolar residues in the target's binding cleft are essential for affinity nih.govnih.gov.

Pi-Stacking: The aromatic phenyl ring can participate in π-π stacking interactions with aromatic amino acid residues like tryptophan, phenylalanine, or tyrosine in a receptor's active site. This type of interaction was identified as a stabilizing force for mGluR5 negative allosteric modulators mdpi.comnih.gov.

The table below summarizes the potential intermolecular interactions for this compound.

| Functional Group | Potential Intermolecular Interaction(s) | Interacting Partner (in Protein) |

| Amide (-CONH₂) | Hydrogen Bonding (Donor & Acceptor) | Asp, Glu, Ser, Thr, Asn, Gln, Main-chain C=O/N-H |

| Hydroxyl (-OH) | Hydrogen Bonding (Donor & Acceptor) | His, Ser, Thr, Asp, Glu, Tyr |

| Phenyl Ring | π-π Stacking, Hydrophobic Interactions | Phe, Tyr, Trp, Leu, Val, Ile |

| Trifluoromethoxy (-OCF₃) | Hydrophobic Interactions, Halogen Bonding | Nonpolar residues (e.g., Ala, Leu, Val) |

Computational Prediction of Biological Target Affinity

Beyond single-point docking calculations, computational methods can build predictive models for biological target affinity. These models integrate information from chemical structure and biological data to forecast the activity of new or untested compounds. Pharmacophore mapping is one such technique that defines the essential three-dimensional arrangement of functional groups required for binding to a specific target. This model can then be used to screen libraries of compounds for potential hits. This approach was successfully applied to identify key hydrophobic and aromatic features in CETP inhibitors nih.govresearchgate.net.

The prediction of bioactivity can also leverage machine learning algorithms trained on large datasets of known drug-target interactions chemrxiv.org. By representing compounds using structural descriptors (fingerprints), these models can predict the likelihood of a molecule, such as this compound, interacting with a wide range of biological targets, thus helping to identify its potential mechanism of action or off-target effects.

Molecular Dynamics (MD) Simulations for Conformational Dynamics

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the ligand-receptor complex over time. MD simulations have been applied to various benzamide derivatives to validate docking results and understand the stability of the interactions nih.govtandfonline.comtandfonline.com.

In a typical MD simulation, the system (protein, ligand, solvent) is simulated for a period, often on the nanosecond scale, allowing for the observation of atomic movements. Key parameters analyzed include:

Root Mean Square Deviation (RMSD): This metric tracks the deviation of the protein backbone and ligand atoms from their initial positions. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand is stably bound tandfonline.com.

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues. High fluctuations can indicate flexible regions of the protein, while residues with low RMSF in the binding site may be critical for ligand interaction tandfonline.com.

MD simulations on mercapto-benzamide inhibitors and mGluR5 modulators have provided deeper insights into their action mechanisms and the dynamic stability of their binding modes nih.govrsc.org. For this compound, MD simulations could be used to confirm the stability of its predicted binding pose in a target protein and to analyze the persistence of key intermolecular interactions, such as hydrogen bonds, throughout the simulation.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

QSAR represents a set of computational techniques that aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel compounds and for guiding the optimization of lead molecules.

The development of a QSAR model begins with a dataset of compounds with known biological activities. For each compound, a set of numerical values, known as molecular or structural descriptors, is calculated. These can include 2D descriptors (e.g., topological indices, molecular weight) or 3D descriptors (e.g., steric and electrostatic fields from methods like Comparative Molecular Field Analysis - CoMFA).

Statistical methods are then used to create an equation that correlates these descriptors with the observed activity. For substituted benzamides with antimicrobial activity, a QSAR study showed that activity could be effectively modeled using topological and shape descriptors nih.gov. Similarly, 3D-QSAR models for aryl benzamide derivatives identified the key steric and electrostatic features that determine their inhibitory potency mdpi.comnih.gov. A statistically robust QSAR model is characterized by high correlation coefficients (R²) and cross-validation coefficients (q²), indicating good predictive ability chemijournal.com.

The table below shows typical statistical parameters for a validated QSAR model.

| Model Parameter | Description | Typical Value for a Predictive Model |

| R² (Coefficient of Determination) | Measures the goodness of fit of the model. | > 0.6 |

| q² or R²cv (Cross-Validated R²) | Measures the predictive ability of the model. | > 0.5 |

| R²pre (Predictive R² for Test Set) | Measures predictive power on an external dataset. | > 0.5 |

| F-test | Statistical test of the model's significance. | High value |

These values are general benchmarks for what constitutes a statistically significant QSAR model.

QSAR models are powerful because they provide insight into how specific physicochemical properties influence biological activity. The descriptors used in the final QSAR equation highlight the key molecular features driving the biological response.

For example, a QSAR study might reveal that:

Lipophilicity (logP): Biological activity often shows a parabolic dependence on lipophilicity, where an optimal value exists for cell membrane permeability.

Electronic Properties: Descriptors related to electron-donating or -withdrawing groups can be correlated with the ability of a compound to form hydrogen bonds or electrostatic interactions.

Steric Parameters (e.g., Molar Refractivity, Shape Indices): These descriptors can indicate whether bulky substituents in certain positions enhance or diminish activity due to favorable or unfavorable steric interactions within the receptor's binding pocket nih.gov.

By analyzing these correlations, medicinal chemists can rationally design new derivatives of this compound with potentially improved activity by modifying its structure to optimize these key physicochemical parameters researchgate.netijcrt.orgbibliotekanauki.pl.

Structure Activity Relationship Sar Investigations

Impact of the Trifluoromethoxy Group on Biological Activities and Molecular Interactions

The trifluoromethoxy (-OCF₃) group at the 2-position of the benzamide (B126) scaffold plays a pivotal role in modulating the compound's physicochemical properties and, consequently, its biological activity. This group is known to significantly influence lipophilicity, metabolic stability, and target binding interactions.

The high electronegativity of the fluorine atoms in the trifluoromethoxy group can lead to favorable interactions with biological targets. For instance, in a series of N-substituted 4-(trifluoromethoxy)benzamidines designed as ligands for GluN2B-containing NMDA receptors, the trifluoromethoxy group was a key feature of the most potent analogs. nih.gov This suggests that the electronic properties of this group are crucial for receptor affinity.

Furthermore, the trifluoromethoxy group is often employed in medicinal chemistry to enhance metabolic stability. Its presence can block potential sites of metabolism on the aromatic ring, thereby increasing the compound's half-life and bioavailability. In the context of 4-Hydroxy-2-(trifluoromethoxy)benzamide, this stability can contribute to sustained biological effects.

The lipophilic nature of the trifluoromethoxy group can also enhance membrane permeability, facilitating the compound's access to intracellular targets. The following table summarizes the impact of the trifluoromethoxy group on key molecular properties and biological activities based on studies of related benzamide derivatives.

| Property | Impact of Trifluoromethoxy Group | Reference |

| Lipophilicity | Increases | General medicinal chemistry principles |

| Metabolic Stability | Generally increases by blocking metabolic sites | General medicinal chemistry principles |

| Target Binding | Can engage in favorable electronic and hydrophobic interactions | nih.gov |

| Biological Activity | Often enhances potency and efficacy | nih.gov |

Role of the Hydroxyl Group in Activity Modulation and Target Binding

The 4-hydroxyl (-OH) group is a critical determinant of the biological activity of this compound, primarily through its ability to form hydrogen bonds. This functional group can act as both a hydrogen bond donor and acceptor, enabling specific interactions with amino acid residues in the binding sites of target proteins.

In studies of various enzyme inhibitors, the presence and position of a hydroxyl group on a phenyl ring have been shown to be crucial for potent activity. For example, in a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, the hydroxyl group was essential for their inhibitory activity against 12-lipoxygenase. nih.gov This highlights the importance of this group in anchoring the ligand within the active site.

The table below illustrates the key roles of the hydroxyl group in modulating the activity of benzamide-based compounds.

| Interaction/Property | Role of the Hydroxyl Group | Reference |

| Target Binding | Acts as a hydrogen bond donor and acceptor to anchor the molecule in the active site. | nih.gov |

| Selectivity | The specific positioning of the hydroxyl group can confer selectivity for a particular target. | General SAR principles |

| Solubility | Increases aqueous solubility, which can impact bioavailability. | General medicinal chemistry principles |

| Pharmacokinetics | Can be a site for glucuronidation or other metabolic conjugations, influencing clearance. | General medicinal chemistry principles |

Influence of Substituent Position and Nature on Efficacy and Selectivity

The relative positions of the hydroxyl and trifluoromethoxy groups, as well as the introduction of other substituents on the benzamide ring, significantly impact the efficacy and selectivity of this class of compounds. SAR studies on related benzamide and benzimidazole derivatives have demonstrated that even minor changes in substitution patterns can lead to dramatic shifts in biological activity. mdpi.commdpi.com

For instance, the ortho-positioning of the trifluoromethoxy group relative to the amide functionality in this compound is likely to influence the conformation of the amide bond, which can affect its interaction with target proteins. Shifting this group to the meta or para position would alter the electronic distribution and steric profile of the molecule, likely leading to a different pharmacological profile.

Similarly, the para-position of the hydroxyl group is often optimal for interactions with specific targets. Moving it to the ortho or meta position would change the hydrogen bonding vectors and could either enhance or diminish activity depending on the target's architecture.

The following table provides a hypothetical SAR summary based on general principles observed in analogous compound series, illustrating the potential effects of modifying the substituent positions in this compound.

| Modification | Predicted Impact on Activity | Rationale |

| Move -OCF₃ to 3-position | Likely decrease in activity | Altered electronic and steric effects on the amide group. |

| Move -OH to 3-position | Activity may decrease or change | Disruption of optimal hydrogen bonding interactions. |

| Introduce a second -OH group | Potential for increased potency or altered selectivity | Additional hydrogen bonding opportunities. |

| Replace -OH with -OCH₃ | Likely decrease in activity | Loss of hydrogen bond donating capability. |

| Introduce a halogen at 5-position | May increase potency | Enhanced hydrophobic interactions. |

Elucidation of Pharmacophoric Requirements for Specific Biological Targets

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to bind to a specific biological target and elicit a response. dovepress.comnih.gov For this compound, the key pharmacophoric features can be inferred from its structure and the SAR of related compounds.

The essential features likely include:

A hydrogen bond donor: The 4-hydroxyl group.

A hydrogen bond acceptor: The carbonyl oxygen of the amide group and potentially the oxygen of the hydroxyl group.

A hydrophobic/electron-withdrawing region: The 2-trifluoromethoxy group.

An aromatic ring: The central phenyl ring, which provides a scaffold and can engage in π-π stacking or hydrophobic interactions.

The spatial relationship between these features is critical. For example, the distance and angle between the hydroxyl group and the amide carbonyl will dictate the geometry of hydrogen bonds with a target protein.

Different biological targets will have distinct pharmacophoric requirements. For instance, inhibitors of certain kinases often require a hydrogen bond donor to interact with the hinge region of the ATP-binding site. mdpi.com Transient receptor potential (TRP) channels, another potential target class for benzamide derivatives, have complex binding pockets where a combination of hydrophobic and polar interactions is necessary for potent modulation. nih.govnih.gov

The development of a specific pharmacophore model for a target of this compound would involve computational modeling and the synthesis and testing of a focused library of analogs to map the key interaction points. nih.gov

Stereochemical Considerations and Diastereomeric Ratios in Activity

While this compound itself is an achiral molecule, the introduction of chiral centers through substitution can lead to stereoisomers with different biological activities. Stereochemistry often plays a crucial role in the interaction of small molecules with chiral biological macromolecules like proteins and nucleic acids.

If, for example, a chiral side chain were to be introduced on the amide nitrogen, the resulting enantiomers or diastereomers could exhibit significantly different potencies and selectivities. One stereoisomer may fit optimally into a binding pocket, while the other may have a lower affinity due to steric clashes or a suboptimal orientation of key functional groups.

Although no specific studies on the stereochemistry of this compound derivatives were identified, the principles of stereoselectivity are well-established in medicinal chemistry. In many cases, the biological activity resides predominantly in one stereoisomer. Therefore, if chiral analogs of this compound were to be developed, the synthesis of enantiomerically pure compounds and the evaluation of their individual activities would be essential steps in the optimization process.

Biological Activity Mechanisms in Vitro and Biochemical Studies

Anticancer Activity Research (In Vitro)

Apoptosis Induction Pathways (e.g., Caspase-Dependent Mechanisms)

Research into N-substituted benzamides, a class of compounds to which 4-Hydroxy-2-(trifluoromethoxy)benzamide belongs, indicates a capacity to induce programmed cell death, or apoptosis, through mitochondria-mediated caspase pathways. Studies on related benzamide (B126) compounds have shown that they can trigger the release of cytochrome c from the mitochondria into the cytosol. nih.gov This event is a critical step in the intrinsic apoptotic pathway, leading to the activation of caspase-9. nih.govnih.gov

Activated caspase-9 then proceeds to activate effector caspases, such as caspase-3, which carry out the systematic dismantling of the cell. nih.gov The activation of caspase-9 is facilitated by its interaction with the apoptotic protease activating factor-1 (Apaf-1), forming a complex known as the apoptosome. nih.govnih.gov Therefore, the pro-apoptotic activity of certain benzamide derivatives is linked to their ability to initiate this caspase-dependent cascade. nih.gov Furthermore, investigations into other 2-hydroxyphenyl benzamide-based molecules have demonstrated that their ability to transport chloride ions can specifically trigger apoptosis in cancer cells. nih.gov

Reversal of Multidrug Resistance (MDR) Phenotypes (e.g., ABCG2 (BCRP)-mediated)

Multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy, often linked to the overexpression of ATP-binding cassette (ABC) transporters like ABCG2 (Breast Cancer Resistance Protein, BCRP). nih.govnih.gov These transporters function as efflux pumps, expelling chemotherapeutic drugs from cancer cells and reducing their efficacy.

Scientific investigations have revealed that certain derivatives of 2-trifluoromethyl-2-hydroxypropionamide benzamide can effectively reverse ABCG2-mediated MDR. nih.gov One such derivative, compound 7d (3-chloro-N-(2-hydroxyphenyl)-4-(3,3,3-trifluoro-2-hydroxy-2-methylpropanamido) benzamide), was shown to sensitize ABCG2-overexpressing cancer cells to substrates of the transporter, such as mitoxantrone and SN-38. nih.govnih.gov The mechanism of this reversal involves the direct inhibition of the transporter's efflux function, thereby increasing the intracellular accumulation of the anticancer drugs. nih.gov Notably, this activity was achieved without significantly altering the expression levels of the ABCG2 protein itself. nih.govnih.gov

Table 1: Effect of a Benzamide Derivative on ABCG2-Mediated Multidrug Resistance

| Compound | Target | Mechanism of Action | Effect |

|---|

Modulation of Key Cellular Signaling Pathways (e.g., NFĸB, KRAS, STAT3)

Cellular signaling pathways are complex networks that govern fundamental cellular activities. The dysregulation of pathways such as NF-κB, KRAS, and STAT3 is frequently implicated in various diseases.

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): This transcription factor plays a crucial role in regulating immune and inflammatory responses, cell survival, and proliferation. nih.govcellsignal.com The canonical NF-κB pathway is activated by various stimuli, leading to the transcription of pro-inflammatory genes. nih.gov Dysregulated NF-κB signaling is associated with inflammatory diseases and cancer. nih.govnih.gov

KRAS (Kirsten Rat Sarcoma Viral Oncogene Homolog): As a member of the RAS superfamily of small GTPases, KRAS acts as a molecular switch in signaling pathways that control cell growth, differentiation, and survival. nih.gov Mutations that lead to the constitutive activation of KRAS are among the most common oncogenic drivers in human cancers, resulting in persistent downstream signaling through pathways like the MAP kinase and PI3K-AKT-mTOR pathways. nih.govnih.gov

STAT3 (Signal Transducer and Activator of Transcription 3): This transcription factor is involved in numerous cellular processes, including cell growth and apoptosis. nih.gov The persistent activation of the STAT3 signaling pathway, often through the Interleukin-6/Janus kinase (JAK) axis, is linked to the pathogenesis of various cancers and inflammatory diseases. nih.govnih.gov

While these pathways are critical therapeutic targets, specific research detailing the direct modulation of NF-κB, KRAS, or STAT3 signaling by this compound is not yet available in the reviewed literature.

Mitochondrial Function Modulation

Mitochondria are central to cellular bioenergetics and are key regulators of cell death pathways. nih.gov The disruption of the mitochondrial transmembrane potential is a key event that precedes drug-induced apoptosis. nih.gov As mentioned previously, studies on N-substituted benzamides have demonstrated their ability to induce the release of cytochrome c, a critical component of the mitochondrial electron transport chain, which points to a direct or indirect modulation of mitochondrial function to initiate apoptosis. nih.gov The ability of compounds to modulate mitochondrial metabolic parameters is a significant area of therapeutic interest. nih.gov

Antioxidant Activity Investigations (In Vitro)

Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, which are unstable molecules that the body produces as a reaction to environmental and other pressures.

Radical Scavenging Mechanisms (e.g., DPPH, Nitric Oxide)

The antioxidant potential of chemical compounds is often evaluated through their ability to scavenge stable free radicals.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Scavenging: The DPPH assay is a common spectrophotometric method used to assess antioxidant activity. mdpi.comresearchgate.net Antioxidants donate a hydrogen atom to the stable DPPH radical, reducing it to DPPH-H and causing a color change from violet to yellow, which is measured by a decrease in absorbance at approximately 517 nm. mdpi.comnih.gov The concentration of a compound required to inhibit 50% of the DPPH radicals is known as its IC50 value. nih.govresearcher.life While this assay has been used to confirm the antioxidant activity of various benzamide and benzimidazole derivatives, specific DPPH scavenging data for this compound is not currently documented. researchgate.netnih.gov

Nitric Oxide (NO) Scavenging: Nitric oxide is a signaling molecule involved in various physiological and pathological processes. nih.gov However, excess NO can generate potent reactive nitrogen species. The ability of a compound to scavenge nitric oxide can be determined by measuring the reduction in NO produced from a donor like sodium nitroprusside. nih.govdovepress.com Phenolic compounds are often associated with NO scavenging activity. dovepress.comnih.gov

Table 2: Common In Vitro Radical Scavenging Assays

| Assay | Principle | Measurement |

|---|---|---|

| DPPH Radical Scavenging | Hydrogen atom donation from antioxidant to DPPH radical | Decrease in absorbance at ~517 nm |

Applications in Agrochemical Research

Fungicidal Applications and Mechanism of Action (e.g., Succinate Dehydrogenase Inhibitor (SDHI) Fungicides)

There is no specific information in the reviewed literature detailing the fungicidal activity of 4-Hydroxy-2-(trifluoromethoxy)benzamide.

However, the benzamide (B126) chemical structure is a key feature in a major class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs). nzpps.orgfrac.info SDHIs function by targeting Complex II (succinate dehydrogenase) in the mitochondrial respiratory chain of fungi. nzpps.orgfrac.info This enzyme is a critical component of both the tricarboxylic acid (TCA) cycle and the electron transport chain, which are essential for cellular energy production. By binding to the ubiquinone-binding site of the SDH enzyme, SDHI fungicides block the oxidation of succinate to fumarate, thereby disrupting the fungus's energy supply and leading to its death. nih.gov

The SDHI class is diverse, encompassing several chemical groups, including phenyl-benzamides and pyridinyl-ethyl-benzamides. nzpps.orgfrac.info While this compound is a benzamide derivative, its efficacy as an SDHI or any other type of fungicide has not been documented in published research. Therefore, its potential mechanism of action remains purely speculative without empirical data.

Table 1: Fungicidal Activity Data for this compound No publicly available data.

Herbicidal Potential and Selectivity Studies

An extensive search of scientific and patent literature did not yield any studies concerning the herbicidal potential or crop selectivity of this compound.

Benzamide derivatives have been investigated and patented as active ingredients in herbicides. epo.org These compounds can act on various plant processes to control weed growth. Additionally, the inclusion of fluorine-containing groups, such as trifluoromethoxy, is a common strategy in agrochemical design to enhance properties like metabolic stability and biological activity. nih.govnih.gov Despite these general trends, no specific research has been published that evaluates whether this compound possesses herbicidal properties or its selectivity toward different plant species.

Table 2: Herbicidal Potential Data for this compound No publicly available data.

Nematicidal Activity and Mode of Action

There is no available research data on the nematicidal activity or mode of action of this compound.

Plant-parasitic nematodes are significant agricultural pests, and the development of novel nematicides is an ongoing area of research. nih.gov Fluorinated compounds are increasingly prominent in this field. nih.gov For instance, several modern nematicides contain trifluoromethyl groups, which can enhance the efficacy and stability of the molecule. researchgate.net Some nematicides with a benzamide structure also exist. However, no studies have specifically tested this compound for its ability to control nematodes. Consequently, its mode of action against these organisms is unknown.

Table 3: Nematicidal Activity Data for this compound No publicly available data.

Future Research Directions for 4 Hydroxy 2 Trifluoromethoxy Benzamide

Development of Next-Generation Analogues with Enhanced Specificity and Potency

A primary avenue of future research lies in the rational design and synthesis of next-generation analogues of 4-Hydroxy-2-(trifluoromethoxy)benzamide. The goal is to create derivatives with improved pharmacological profiles, including enhanced target specificity and increased potency. Benzamide (B126) derivatives are known to possess a wide range of biological activities, and slight modifications to the core structure can lead to significant changes in their effects.

Research into related compounds, such as N-(2-(6-substituted-1H-pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, has demonstrated that the core benzamide structure is a versatile starting point for creating diverse chemical libraries. nih.gov Synthetic strategies can involve modifications at several key positions, including the amide group, the phenyl ring, and the trifluoromethoxy substituent. For instance, the condensation of the parent structure with various amine-containing reagents can yield novel derivatives with potentially new or enhanced biological activities. nih.gov

These structural modifications aim to optimize the molecule's interaction with its biological targets, which can lead to a reduction in off-target effects and an increase in therapeutic efficacy. The resulting analogues could be screened for a variety of activities, building on the known potential of benzamides in areas like antimicrobial and anticancer research. nih.gov

Table 1: Examples of Analogue Development from a Benzamide Core

| Parent Compound/Intermediate | Modification Strategy | Resulting Analogue Class | Potential Enhanced Activity |

| 4-(trifluoromethoxy)benzoic acid | Amide bond formation with 2-aminoethanol | N-(2-hydroxyethyl)-4-(trifluoromethoxy)benzamide | Intermediate for further synthesis |

| N-(2-hydroxyethyl)-4-(trifluoromethoxy)benzamide | Condensation with chloropyrazine and subsequent nucleophilic substitution | N-(2-((6-substituted pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide derivatives | Antibacterial, Anticancer nih.gov |

Integration of Advanced Computational and Experimental Methodologies for Rational Design

To accelerate the development of new analogues, future research will benefit from the tight integration of advanced computational and experimental methods. nih.govnih.gov This synergistic approach, often referred to as rational design, allows for a more targeted and efficient discovery process compared to traditional screening methods alone.

Computational approaches can include:

Molecular Docking: As demonstrated with related benzamide scaffolds, molecular docking studies can predict how different analogues bind to specific protein targets. nih.gov This helps in prioritizing which compounds to synthesize and test.

Quantitative Structure-Activity Relationship (QSAR): By analyzing how chemical structure relates to biological activity across a series of compounds, QSAR models can predict the potency of novel, unsynthesized analogues.

Machine Learning and AI: Advanced algorithms can analyze large datasets to identify complex patterns and guide the design of molecules with desired properties, such as high efficacy and low toxicity. nih.gov

Experimental methodologies that complement these computational efforts include:

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of synthesized analogues against various biological targets, providing essential data to validate and refine computational models. nih.gov

Structural Biology: Techniques like X-ray crystallography and cryo-electron microscopy can determine the three-dimensional structure of a target protein in complex with a benzamide analogue. This provides invaluable insight for structure-guided design.

By combining predictive computational models with empirical experimental validation, the design-build-test-learn cycle can be significantly expedited, leading to the faster development of optimized therapeutic or agrochemical agents. nih.gov

Exploration of Novel Therapeutic and Agrochemical Applications

The unique chemical features of this compound, particularly the trifluoromethoxy group, suggest potential applications beyond those already established for benzamides. The trifluoromethyl group is known to enhance properties like lipophilicity and metabolic stability, which are often desirable in both pharmaceuticals and agrochemicals. cymitquimica.comresearchgate.net

Potential Therapeutic Applications:

Enzyme Inhibition: Benzamide structures are core components of inhibitors for various enzymes. For example, derivatives have shown inhibitory activity against carbonic anhydrases (implicated in glaucoma and some cancers) and cholinesterases (targets for Alzheimer's disease treatment). nih.gov Future screening could reveal if this compound or its analogues have potent and selective inhibitory effects on these or other clinically relevant enzymes.

Anticancer Agents: Novel benzamide derivatives have demonstrated the ability to reverse multidrug resistance in cancer cells by inhibiting transporter proteins like ABCG2. nih.gov Given that related trifluoromethoxy-containing benzamides have shown cytotoxic effects against lung cancer cell lines, this is a promising area for further investigation. nih.gov

Antimicrobial Agents: The broad-spectrum antibacterial activity of some benzamide scaffolds suggests that derivatives of this compound could be developed as new antibiotics to combat drug-resistant pathogens. nih.gov

Potential Agrochemical Applications:

Pesticides and Herbicides: Fluorinated compounds, especially those containing trifluoromethyl groups, are extensively used in the agrochemical industry. researchgate.net The trifluoromethyl group can increase the biological activity of a molecule. Approximately 22% of fluorine-containing agrochemicals feature an Ar-CF3 group. researchgate.net Therefore, this compound and its derivatives should be screened for potential herbicidal, insecticidal, or fungicidal properties.

Table 2: Potential Applications for Future Investigation

| Field | Potential Application | Rationale |

| Therapeutics | Carbonic Anhydrase Inhibitor | Benzamide scaffolds are known to inhibit these enzymes, relevant for glaucoma and cancer. nih.gov |

| Acetylcholinesterase Inhibitor | Benzamides have been reported as inhibitors, a strategy for Alzheimer's disease. nih.gov | |

| Anticancer Agent | Related compounds show cytotoxicity and can reverse multidrug resistance. nih.govnih.gov | |

| Antibacterial Agent | Benzamide derivatives have demonstrated activity against pathogenic bacteria. nih.gov | |

| Agrochemicals | Herbicide / Insecticide | The trifluoromethyl group is a common feature in modern agrochemicals, enhancing potency. researchgate.net |

Mechanistic Deepening of Biological Activities through Omics Approaches

To fully understand and exploit the therapeutic or agrochemical potential of this compound and its analogues, it is crucial to elucidate their precise mechanisms of action. Modern "omics" technologies provide powerful, systems-level tools to achieve this. These approaches can move beyond identifying a single molecular target to reveal the broader impact of a compound on cellular pathways and networks.

Transcriptomics: Using techniques like RNA-sequencing, researchers can analyze how treatment with the compound alters the expression of all genes within a cell. This can reveal which cellular pathways are affected, providing clues to the compound's mechanism and potential off-target effects.

Proteomics: This approach investigates changes in the entire protein content of a cell or organism upon exposure to the compound. It can identify which proteins are up- or down-regulated and can also be used to find direct protein binding partners of the compound, thus identifying its molecular target(s).

Metabolomics: By studying the complete set of small-molecule metabolites, metabolomics can reveal how the compound alters cellular metabolism. This is particularly relevant for understanding its effects in cancer cells, which have altered metabolic pathways, or its impact as a potential herbicide on plant metabolism.

By employing these omics strategies, future research can build a comprehensive picture of how this compound exerts its biological effects. This deep mechanistic understanding is invaluable for optimizing lead compounds, identifying biomarkers for efficacy, and predicting potential side effects, thereby paving the way for more rational and successful development into novel therapeutic or agrochemical products.

Q & A

Q. What are the recommended synthetic routes for 4-Hydroxy-2-(trifluoromethoxy)benzamide, and what key safety considerations apply?

A scalable synthesis involves coupling 4-hydroxy-2-(trifluoromethoxy)benzoic acid with hydroxylamine derivatives. A validated protocol uses O-benzyl hydroxylamine hydrochloride and pivaloyl chloride under anhydrous conditions, followed by deprotection. Critical safety steps include:

- Hazard analysis : Evaluate risks associated with trichloroisocyanuric acid (oxidizer) and dichloromethane (carcinogen) using ACS guidelines .

- Mutagenicity testing : Ames II testing is recommended, as anomeric amides may exhibit mutagenicity comparable to benzyl chloride .

- Storage : Store intermediates (e.g., compound 3) at -20°C to prevent thermal decomposition .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

- 1H/13C NMR : Assign aromatic protons (δ 7.37–8.14 ppm) and trifluoromethoxy carbons (δ 121–143 ppm) .

- IR spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and hydroxyl bands (~3200 cm⁻¹) .

- HRMS : Confirm molecular ion [M+H]+ (e.g., m/z 358.0458 for analogs) .

Table 1 summarizes typical spectral

| Technique | Key Peaks | Reference |

|---|---|---|

| 1H NMR | δ 10.44 (s, NH), 7.57–8.14 (aromatic) | |

| 13C NMR | δ 165.66 (C=O), 143.82 (CF3O) | |

| HRMS | [M+H]+ 358.0459 (analog) |

Q. How can solubility limitations of this compound be addressed in biological assays?

The compound exhibits poor aqueous solubility (<1 mg/mL). Mitigation strategies include:

- Co-solvents : Use DMSO (74 mg/mL solubility) at ≤1% v/v to avoid cellular toxicity .

- Prodrug design : Introduce pivaloyl or benzyl groups to enhance lipophilicity, followed by enzymatic cleavage .

Advanced Research Questions

Q. What crystallographic refinement strategies are recommended for resolving structural ambiguities in this compound derivatives?

Use SHELXL for high-resolution refinement:

Q. How do computational methods (e.g., DFT) explain the electronic effects of the trifluoromethoxy group on biological activity?

DFT studies (B3LYP/6-31G*) reveal:

Q. What experimental approaches resolve contradictions in reported enzymatic inhibition data for benzamide derivatives?

Discrepancies in IC50 values may arise from off-target effects. Address via:

- Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify non-specific binding .

- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells .

- Metabolite analysis : Use LC-MS to rule out interference from hydrolysis products (e.g., 4-hydroxybenzoic acid) .

Q. How can metabolic stability of this compound be optimized for in vivo studies?

- Deuterium incorporation : Replace labile hydrogens (e.g., –OH) with deuterium to slow CYP450-mediated oxidation .

- Prodrug activation : Design pivalate esters that hydrolyze in plasma to release the active compound .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.